molecular formula C7H8N2OS B1625492 1-(2-(Methylthio)pyrimidin-5-yl)ethanone CAS No. 84755-29-3

1-(2-(Methylthio)pyrimidin-5-yl)ethanone

Cat. No.: B1625492
CAS No.: 84755-29-3
M. Wt: 168.22 g/mol
InChI Key: SGHBZENSWHEDCF-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)pyrimidin-5-yl)ethanone is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities This compound features a pyrimidine ring substituted with a methylthio group at the 2-position and an ethanone group at the 5-position

Scientific Research Applications

1-(2-(Methylthio)pyrimidin-5-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

Safety and Hazards

While specific safety and hazard information for “1-(2-(Methylthio)pyrimidin-5-yl)ethanone” was not found, it’s important to handle all chemical compounds with care. Use personal protective equipment, avoid dust formation, and avoid breathing in mist, gas, or vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloropyrimidine.

    Substitution Reaction: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with sodium methylthiolate to introduce the methylthio group at the 2-position.

    Acylation: The resulting 2-(methylthio)pyrimidine is then subjected to an acylation reaction with acetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methylthiolate, acetyl chloride, pyridine.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The methylthio and ethanone groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

    2-(Methylthio)pyrimidine: Lacks the ethanone group, making it less versatile in certain chemical reactions.

    1-(2-(Methylthio)pyrimidin-5-yl)propanone: Similar structure but with a propanone group instead of ethanone, which may alter its reactivity and applications.

    2-(Methylthio)-4,6-dimethylpyrimidine: Contains additional methyl groups, affecting its steric and electronic properties.

Uniqueness: 1-(2-(Methylthio)pyrimidin-5-yl)ethanone is unique due to the presence of both the methylthio and ethanone groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5(10)6-3-8-7(11-2)9-4-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBZENSWHEDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510038
Record name 1-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84755-29-3
Record name 1-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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